2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,3-benzodioxole moiety linked to a 1,2,4-oxadiazole ring, which is further connected to a pyrrole subunit and an acetamide group substituted with a 2,4-dimethoxyphenyl side chain.
The 2,4-dimethoxyphenyl substituent may enhance lipophilicity and metabolic stability compared to other analogs, such as those with 2,5-dimethoxy or chlorobenzyl groups .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-15-6-7-16(19(11-15)30-2)24-21(28)12-27-9-3-4-17(27)23-25-22(26-33-23)14-5-8-18-20(10-14)32-13-31-18/h3-11H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXPCQODBGQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that related compounds with a1,3-benzodioxol-5-yl-indole structure have shown activity against various cancer cell lines
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may also affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may have similar effects, leading to the death of targeted cells.
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a derivative of oxadiazole and pyrrole, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. The compound's unique structure contributes to its potential biological activities.
Research indicates that compounds containing oxadiazole and pyrrole rings often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antimicrobial Activity : Oxadiazoles have been shown to possess significant antimicrobial properties. The presence of the benzodioxole moiety may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines. This suggests that our compound may modulate inflammatory pathways effectively.
- Anticancer Potential : Some studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in tumor cells |
Case Study 1: Antimicrobial Properties
In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzodioxole group in enhancing antimicrobial efficacy.
Case Study 2: Anti-inflammatory Effects
A research project focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated that treatment with related compounds led to a marked decrease in TNF-alpha levels in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives with similar structures could induce apoptosis through mitochondrial pathways. Further investigation into this compound's specific effects on various cancer types is warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide exhibit cytostatic activity against various cancer cell lines. For example, derivatives of oxadiazoles have shown promise in inhibiting cell proliferation in pancreatic cancer models . The incorporation of the benzodioxole moiety is believed to enhance the compound's ability to interact with cellular pathways involved in tumor growth.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Analogous compounds have been studied for their effects on monoamine oxidases (MAOs), which play a crucial role in neurodegenerative diseases. Inhibitors targeting MAO A and B can mitigate oxidative stress and neuronal damage .
Anticonvulsant Activity
Research has demonstrated that certain derivatives of the pyrrole and oxadiazole frameworks possess anticonvulsant properties. The evaluation of these compounds in preclinical seizure models has shown significant activity, indicating their potential use in treating epilepsy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related oxadiazole derivative against human pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at low concentrations .
Case Study 2: Neuroprotective Mechanism
In vitro studies assessed the neuroprotective effects of benzodioxole derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and apoptosis markers compared to controls .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structure-Activity Relationship (SAR) Trends
Methoxy Positioning : The 2,4-dimethoxy configuration offers steric and electronic advantages over 2,5-dimethoxy analogs, possibly optimizing target engagement .
Heterocyclic Diversity : Replacement of pyrrole with pyrazoles (e.g., ) introduces nitrogen-rich environments, altering solubility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
